molecular formula C9H7ClN2O B048374 1-(Benzimidazol-1-yl)-2-chloroethanone CAS No. 116488-67-6

1-(Benzimidazol-1-yl)-2-chloroethanone

Cat. No.: B048374
CAS No.: 116488-67-6
M. Wt: 194.62 g/mol
InChI Key: KUMNOUQLYFZGJJ-UHFFFAOYSA-N
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Description

1-(Benzimidazol-1-yl)-2-chloroethanone is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 1-(Benzimidazol-1-yl)-2-chloroethanone typically involves the reaction of benzimidazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the benzimidazole ring attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of this compound .

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but on a larger scale. These methods may include the use of continuous flow reactors and other advanced technologies to optimize yield and purity .

Chemical Reactions Analysis

1-(Benzimidazol-1-yl)-2-chloroethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(Benzimidazol-1-yl)-2-chloroethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Benzimidazol-1-yl)-2-chloroethanone involves its interaction with various molecular targets and pathways. The compound can interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis. It can also interact with enzymes and proteins, leading to the inhibition of various biochemical pathways .

The compound’s antimicrobial activity is believed to be due to its ability to disrupt the cell membrane and inhibit the synthesis of essential cellular components. Its anticancer activity is believed to be due to its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

1-(Benzimidazol-1-yl)-2-chloroethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(benzimidazol-1-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-5-9(13)12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMNOUQLYFZGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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